molecular formula C15H18N6O2 B2942839 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol CAS No. 897620-66-5

2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol

Cat. No.: B2942839
CAS No.: 897620-66-5
M. Wt: 314.349
InChI Key: TTZSTTLVYUVLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound features a phenyl group attached to a pyrazolo[3,4-d]pyrimidine core, with two ethanolamine groups linked through nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 1-phenyl-1H-pyrazol-4-carboxamide, with reagents like hydrazine hydrate and ethyl acetoacetate under acidic conditions[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reaction time to ensure consistent product quality. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol has been studied for its potential biological activities. It may serve as a ligand for various receptors or enzymes, influencing biological processes.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its derivatives have been investigated for their potential use in treating diseases such as cancer, where they may act as inhibitors of specific kinases or other molecular targets.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical properties and reactivity.

Mechanism of Action

The mechanism by which 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.

  • Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a pyridine ring fused to a pyrimidinone ring, offering different chemical properties and biological activities.

Uniqueness: 2,2'-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diyl)bis(azanediyl))diethanol stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-[[6-(2-hydroxyethylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-8-6-16-13-12-10-18-21(11-4-2-1-3-5-11)14(12)20-15(19-13)17-7-9-23/h1-5,10,22-23H,6-9H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSTTLVYUVLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.